5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone
Description
5-[3-(1H-Pyrazol-3-yl)phenyl]-1-indanone is a hybrid compound featuring an indanone core linked to a phenyl ring substituted at the 3-position with a pyrazole moiety.
Properties
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18-7-5-14-10-13(4-6-16(14)18)12-2-1-3-15(11-12)17-8-9-19-20-17/h1-4,6,8-11H,5,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFNNNQMEQKEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of 5-[3-(1H-Pyrazol-3-yl)phenyl]-1-indanone and Analogues
| Compound Name | Core Structure | Substituents on Pyrazole/Phenyl | Additional Functional Groups | Reference ID |
|---|---|---|---|---|
| This compound | Indanone + phenyl | H (pyrazole) | None | [3] |
| Morpholino(5-[3-(5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)phenyl]thiophen-2-yl)-methanone (21i) | Thiophene + phenyl | 4-(Trifluoromethyl)phenyl | Morpholino group, thiophene | [2] |
| 5-[3-(1H-Pyrazol-3-yl)phenyl]furan-2-carboxylic Acid (8) | Furan + phenyl | H (pyrazole) | Carboxylic acid | [7] |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline + pyrazole | 1,3-Diphenyl | Pyridine, methanone | [9] |
| 2-(5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)phenols (a-h) | Pyrazole + thiophene | 5-Bromothiophene, phenol | Variable substituents on phenol | [14] |
Key Observations :
- Heterocyclic Replacements: Replacing indanone with furan (compound 8) introduces a carboxylic acid, altering solubility and binding interactions .
- Complexity : Compound [9] features a pyrazoline ring fused to pyrazole, increasing structural complexity and steric bulk.
Pharmacological and Functional Comparisons
Q & A
Q. How can synthetic routes for 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone be optimized for improved yield and purity?
Synthesis optimization involves multi-step reactions with strict control of temperature, pH, and solvent selection. For pyrazole derivatives, cyclocondensation of 1,3-diketones with hydrazines is common . Automated flow reactors enhance reproducibility in scaling reactions . Characterization via HPLC or NMR ensures purity (>95%) and structural validation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated in related pyrazole-indanone hybrids . Complementary techniques include:
- NMR : To verify proton environments and substituent positions.
- FT-IR : For functional group identification (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry : To confirm molecular weight .
Q. What preliminary assays are recommended to screen its biological activity?
Begin with in vitro assays targeting kinases or cancer cell lines, given structural similarities to TNIK inhibitors . Use MTT assays for cytotoxicity profiling (e.g., IC₅₀ values against HeLa or MCF-7 cells) . Dose-response curves and positive controls (e.g., staurosporine) ensure reliability.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Crystallographic analysis identifies polymorphic forms or solvates that alter bioavailability. For example, SHELXL refines high-resolution or twinned data to detect subtle conformational changes impacting binding affinity . Pair this with molecular docking (e.g., AutoDock Vina) to correlate crystal structures with activity trends .
Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition?
- Kinase inhibition assays : Use recombinant TNIK or related kinases with ATP-Glo™ kits to measure IC₅₀.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing the kinase-compound complex .
- Mutagenesis studies : Modify residues in the ATP-binding pocket to assess binding specificity .
Q. How do reaction conditions influence regioselectivity in pyrazole ring formation?
Regioselectivity depends on electronic and steric factors. Acidic conditions favor 5-membered pyrazole cyclization, while bulky substituents (e.g., 4-chlorophenyl) direct ring closure to specific positions . DFT calculations (e.g., Gaussian) predict transition states to guide synthetic design .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Formulation : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What statistical approaches mitigate variability in high-throughput screening data?
- Z-factor analysis : Validate assay robustness (Z > 0.5).
- Dose-response normalization : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Replicate design : Include triplicate measurements and independent experimental batches.
Data Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Incorporate solvent effects (explicit water models) and entropy calculations. Validate with isothermal titration calorimetry (ITC) for ΔG/ΔH measurements .
Q. What structural features correlate with improved metabolic stability?
Meta-substituted phenyl groups (e.g., 3-pyridyl) reduce CYP450-mediated oxidation. Deuteration at metabolically labile sites (e.g., benzylic positions) extends half-life, as seen in deuterated kinase inhibitors .
Advanced Characterization
Q. How to analyze tautomeric equilibria in the pyrazole moiety?
Use dynamic NMR (variable-temperature studies) to observe proton exchange between tautomers. SC-XRD at low temperatures (100 K) can "freeze" tautomeric states for precise assignment .
Q. What role do non-covalent interactions play in crystal packing?
Hirshfeld surface analysis (CrystalExplorer) quantifies π-π stacking, hydrogen bonds, and halogen interactions. For example, C–H⋯O bonds stabilize layered packing in indanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
